Ethyl 2-(5-chloro-2-hydroxyphenyl)-4-(2-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate
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Overview
Description
Ethyl 2-(5-chloro-2-hydroxyphenyl)-4-(2-methoxyphenyl)-1,5,9-triazaspiro[55]undec-1-ene-9-carboxylate is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-chloro-2-hydroxyphenyl)-4-(2-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core spirocyclic structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these steps include chlorinating agents, methoxylating agents, and carboxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. Industrial methods may also involve continuous flow reactors and automated systems to enhance production efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-chloro-2-hydroxyphenyl)-4-(2-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify its functional groups.
Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation, but they often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Ethyl 2-(5-chloro-2-hydroxyphenyl)-4-(2-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-chloro-2-hydroxyphenyl)-4-(2-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(5-chloro-2-hydroxyphenyl)-4-(2-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate can be compared with other similar compounds, such as:
Spirocyclic compounds: These compounds share the spirocyclic core structure but differ in their functional groups and substituents.
Phenolic compounds: Compounds containing hydroxyl groups attached to aromatic rings, which exhibit similar reactivity and biological activities.
Triazaspiro compounds: These compounds feature the triazaspiro core structure and are studied for their diverse chemical and biological properties.
The uniqueness of Ethyl 2-(5-chloro-2-hydroxyphenyl)-4-(2-methoxyphenyl)-1,5,9-triazaspiro[5
Properties
Molecular Formula |
C24H28ClN3O4 |
---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
ethyl 4-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-ene-9-carboxylate |
InChI |
InChI=1S/C24H28ClN3O4/c1-3-32-23(30)28-12-10-24(11-13-28)26-19(17-6-4-5-7-22(17)31-2)15-20(27-24)18-14-16(25)8-9-21(18)29/h4-9,14,19,26,29H,3,10-13,15H2,1-2H3 |
InChI Key |
VZQPHMYFOYVPIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)NC(CC(=N2)C3=C(C=CC(=C3)Cl)O)C4=CC=CC=C4OC |
Origin of Product |
United States |
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